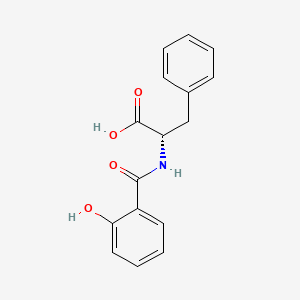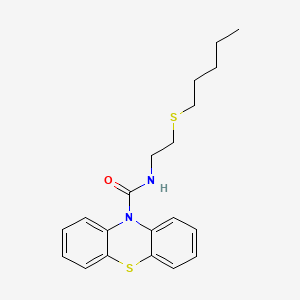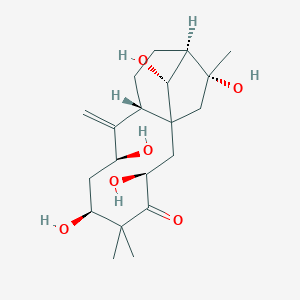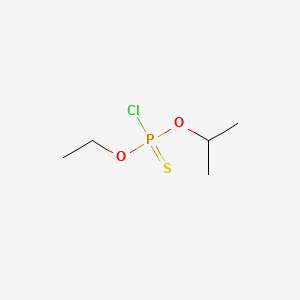![molecular formula C7H13NOS B14647732 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane CAS No. 56177-18-5](/img/structure/B14647732.png)
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C7H13NOS It is a derivative of propane, featuring an isocyanate group and a sulfanyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane can be synthesized through a multi-step process involving the reaction of propan-2-one (acetone) with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction conditions typically involve a temperature of around 20°C and varying amounts of sodium hydroxide to control the formation of different products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may incorporate purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Ureas and carbamates: from substitution reactions.
Scientific Research Applications
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatopropane: Similar structure but lacks the sulfanyl group.
Propyl isocyanate: Another isocyanate derivative with a different alkyl chain.
Isocyanic acid, propyl ester: Similar functional groups but different overall structure.
Uniqueness
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is unique due to the presence of both an isocyanate and a sulfanyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
56177-18-5 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-isocyanato-2-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C7H13NOS/c1-6(2)10-7(3)4-8-5-9/h6-7H,4H2,1-3H3 |
InChI Key |
AEZKZOFKZWCTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



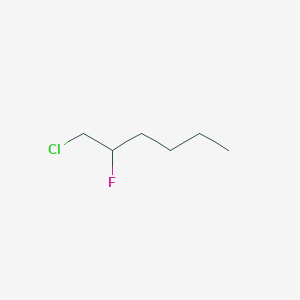
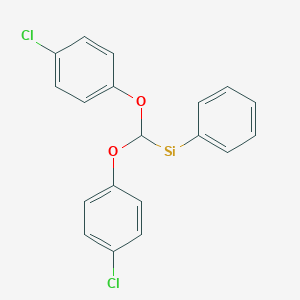
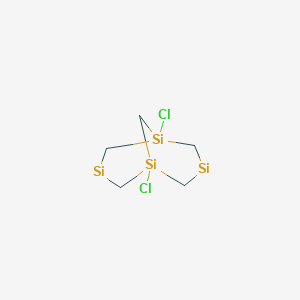
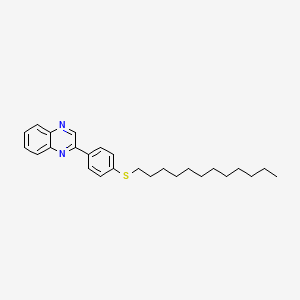
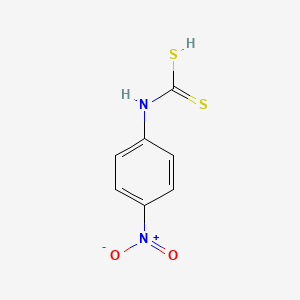
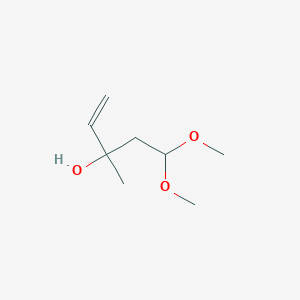
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)


